molecular formula C13H27NO4Si B1447142 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid CAS No. 1395492-79-1

2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid

Cat. No.: B1447142
CAS No.: 1395492-79-1
M. Wt: 289.44 g/mol
InChI Key: WSFSQBCYRLEGOV-UHFFFAOYSA-N
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Description

2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a trimethylsilyl ethoxy methoxy group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in the stabilization of colloidal nanoparticles. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation and stabilization of nanoparticles in biocompatible systems . The compound’s interaction with enzymes such as alcohol dehydrogenases is crucial for its biochemical activity . These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, enhancing their stability and functionality in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trimethylsilyl group plays a crucial role in these interactions, providing chemical inertness and a large molecular volume that facilitates binding with target biomolecules . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular functions, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism is primarily mediated by enzymes such as alcohol dehydrogenases, which convert it into active metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, ultimately affecting cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions determine the compound’s accumulation and distribution, influencing its overall effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trimethylsilyl ethoxy methoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and molecules with trimethylsilyl groups. Examples include:

  • 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
  • 2-(Trimethylsilyl)ethoxymethyl ethers

Uniqueness

What sets 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid apart is its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[4-(2-trimethylsilylethoxymethoxy)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4Si/c1-19(2,3)9-8-17-11-18-12-4-6-14(7-5-12)10-13(15)16/h12H,4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSQBCYRLEGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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